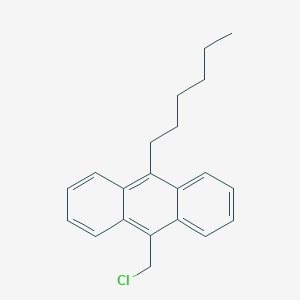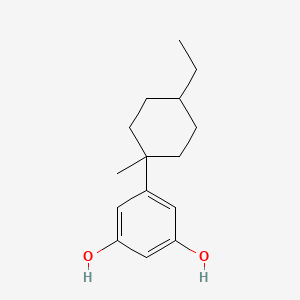![molecular formula C20H11NO2 B14214248 4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid CAS No. 823227-27-6](/img/structure/B14214248.png)
4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid is a complex organic compound characterized by the presence of a benzoic acid moiety attached to a hex-3-ene-1,5-diyn-1-yl chain, which is further substituted with a 2-cyanophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This would include the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(3E)-6-(4-Cyanophenyl)-3-hexene-1,5-diyn-1-yl]benzonitrile: Similar structure but with a benzonitrile group instead of benzoic acid.
Pinacol boronic esters: Used in similar coupling reactions but with different functional groups.
Uniqueness
4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
823227-27-6 |
|---|---|
Formule moléculaire |
C20H11NO2 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
4-[6-(2-cyanophenyl)hex-3-en-1,5-diynyl]benzoic acid |
InChI |
InChI=1S/C20H11NO2/c21-15-19-10-6-5-9-17(19)8-4-2-1-3-7-16-11-13-18(14-12-16)20(22)23/h1-2,5-6,9-14H,(H,22,23) |
Clé InChI |
CEOLZZHYSDTCIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC=C(C=C2)C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


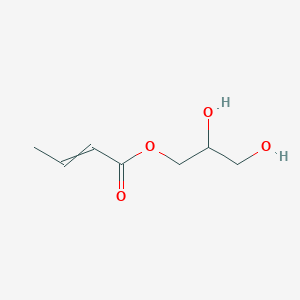
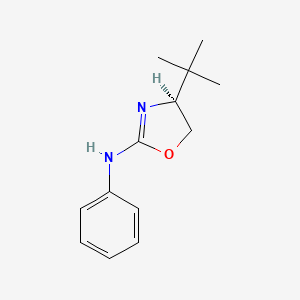

![Benzenemethanamine, N-[2-(phenylseleno)ethylidene]-](/img/structure/B14214180.png)

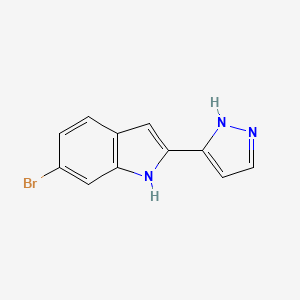

![2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide](/img/structure/B14214205.png)
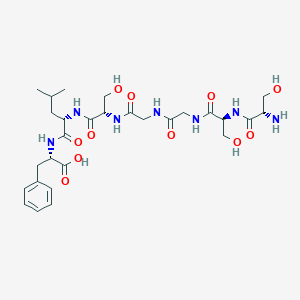
![N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N'-[(2-chlorophenyl)methyl]urea](/img/structure/B14214228.png)
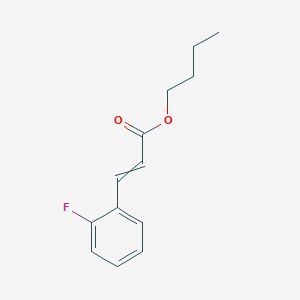
![S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine](/img/structure/B14214245.png)
